molecular formula C14H25NOS B2366184 1-(Azepan-1-yl)-2-(cyclohexylthio)ethanone CAS No. 403833-34-1

1-(Azepan-1-yl)-2-(cyclohexylthio)ethanone

Cat. No.: B2366184
CAS No.: 403833-34-1
M. Wt: 255.42
InChI Key: BLBLTHWKVWCGGB-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-(cyclohexylthio)ethanone is an organic compound that features a seven-membered azepane ring and a cyclohexylthio group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azepan-1-yl)-2-(cyclohexylthio)ethanone typically involves the reaction of azepane with cyclohexylthiol in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or tetrahydrofuran.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(Azepan-1-yl)-2-(cyclohexylthio)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azepane ring or the cyclohexylthio group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted azepane or cyclohexylthio derivatives.

Scientific Research Applications

1-(Azepan-1-yl)-2-(cyclohexylthio)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-2-(cyclohexylthio)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    1-(Azepan-1-yl)-4-chlorophthalazine: Similar in structure but contains a chlorophthalazine group instead of a cyclohexylthio group.

    Tolazamide: Contains an azepane ring and is used as an antidiabetic drug.

Uniqueness

1-(Azepan-1-yl)-2-(cyclohexylthio)ethanone is unique due to the presence of both an azepane ring and a cyclohexylthio group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(azepan-1-yl)-2-cyclohexylsulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NOS/c16-14(15-10-6-1-2-7-11-15)12-17-13-8-4-3-5-9-13/h13H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBLTHWKVWCGGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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